molecular formula C9H18ClNO3 B6223941 methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride CAS No. 2763750-74-7

methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride

Cat. No.: B6223941
CAS No.: 2763750-74-7
M. Wt: 223.7
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Description

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO4·HCl It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and contains an aminoethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride typically involves the reaction of oxane derivatives with aminoethyl compounds under controlled conditions. One common method involves the esterification of 4-hydroxyoxane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the aminoethyl group through nucleophilic substitution. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

  • Esterification of oxane derivatives.
  • Introduction of the aminoethyl group.
  • Purification and conversion to the hydrochloride salt. These steps are optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The oxane ring structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride: Similar structure but with a methylamino group instead of an aminoethyl group.

    Methyl 4-(2-hydroxyethyl)oxane-4-carboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763750-74-7

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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